[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate
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Overview
Description
[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate is a complex organic compound that features a pyridine ring substituted with two chlorine atoms and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate typically involves multi-step organic reactions One common route starts with the preparation of 2,6-dichloropyridine-4-carboxylic acid, which is then esterified to form the corresponding methyl ester
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds within the molecule.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins or nucleic acids can provide insights into molecular recognition and binding mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which [(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichloropyridine-4-carboxylate: This compound shares the pyridine ring and ester group but lacks the [(2-Cyanoethyl)(phenyl)carbamoyl]methyl group.
2,6-Dichloropyridine-4-carboxylic acid: Similar to the methyl ester but with a carboxylic acid group instead of an ester.
[(2-Cyanoethyl)(phenyl)carbamoyl]methyl benzoate: Similar structure but with a benzoate group instead of the pyridine ring.
Uniqueness
[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate is unique due to the combination of its functional groups, which provide a distinct reactivity profile. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c18-14-9-12(10-15(19)21-14)17(24)25-11-16(23)22(8-4-7-20)13-5-2-1-3-6-13/h1-3,5-6,9-10H,4,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPDMAROEDHDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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